molecular formula C18H18N2O2 B11566887 3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole

Cat. No.: B11566887
M. Wt: 294.3 g/mol
InChI Key: PXZLGCSHXUFXPB-UHFFFAOYSA-N
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Description

3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol and water as solvents, with refluxing for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and phenyl derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-phenyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O2/c1-13(2)14-8-10-16(11-9-14)21-12-17-19-18(20-22-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

PXZLGCSHXUFXPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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